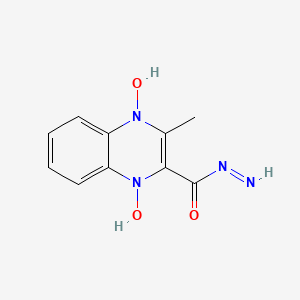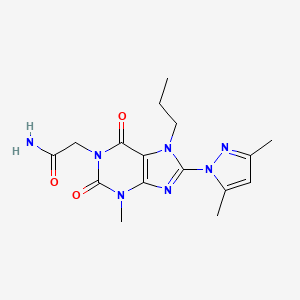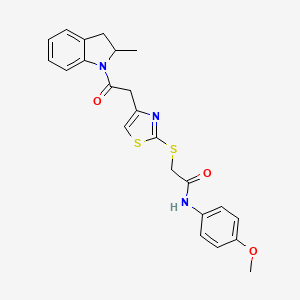
Drazidox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drazidox, also known as Oxycodone, is a type of opioid (narcotic analgesics) used for medical purposes . It is known to expose patients to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . The Food and Drug Administration (FDA) has required a Risk Evaluation and Mitigation Strategy (REMS) for these products .
Molecular Structure Analysis
Drazidox has a chemical formula of C10H10N4O3 and a molecular weight of 234.2114 g/mol . Its IUPAC name is 1,4-dihydroxy-N-imino-3-methyl-1,4-dihydroquinoxaline-2-carboxamide . The Drazidox molecule contains a total of 28 bonds .
Applications De Recherche Scientifique
Research Programs Impact on Publishing : A study by Bantan et al. (2020) discusses the impact of research programs at King Abdulaziz University on publishing articles in ISI journals, which could be relevant for understanding the academic environment in which drug research like that on Drazidox might be conducted.
Mechanisms of Antimycobacterial Agents : Cholo et al. (2017) explore the mechanisms of action and therapeutic efficacies of lipophilic antimycobacterial agents Cholo et al. (2017). This could provide insights into how similar drugs, including potentially Drazidox, work at a molecular level.
Monoamine Oxidase Inhibitors : O'Donnell and Seiden (2004) investigate the effects of monoamine oxidase inhibitors on performance under specific reinforcement schedules O'Donnell & Seiden (2004), which might be relevant for understanding the pharmacological actions of Drazidox if it shares similar properties.
Clinical Experience with Dronabinol : Plasse et al. (1991) share their clinical experience with dronabinol, discussing its use as an antiemetic and its impact on appetite Plasse et al. (1991). This could offer a perspective on the clinical applications of drugs like Drazidox.
Clofazimine for Drug-Resistant Tuberculosis : Dey et al. (2013) conducted a systematic review on the outcomes of clofazimine for treating drug-resistant tuberculosis Dey et al. (2013). This might provide context for the use of other drugs in treating drug-resistant conditions.
Pharmacogenetics in Schizophrenia Treatment : Tybura et al. (2014) explore the pharmacogenetics of adverse events in schizophrenia treatment Tybura et al. (2014), which could be pertinent if Drazidox is involved in similar treatment scenarios.
Evaluation of Praziquantel Against Diphyllobothrium latum : Bylund, Bang, and Wikgren (1977) evaluate the efficiency of Praziquantel against Diphyllobothrium latum Bylund et al. (1977), offering insights into drug efficacy testing.
Praziquantel as a TRP Channel Agonist : Babes et al. (2017) investigate praziquantel as a selective agonist of the TRP channel Babes et al. (2017), which may have implications for the pharmacological understanding of Drazidox if it shares similar properties.
Safety and Hazards
Drazidox, as an opioid, exposes patients to the risks of addiction, abuse, and misuse, which can lead to overdose and death . It can cause serious, life-threatening, or fatal respiratory depression . Accidental ingestion of even one dose of Drazidox, especially by children, can result in a fatal overdose .
Propriétés
IUPAC Name |
1,4-dihydroxy-N-imino-3-methylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-6-9(10(15)12-11)14(17)8-5-3-2-4-7(8)13(6)16/h2-5,11,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWICBTWCOPRBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C2N1O)O)C(=O)N=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865360 |
Source


|
| Record name | Diazenyl(1,4-dihydroxy-3-methyl-1,4-dihydroquinoxalin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drazidox | |
CAS RN |
27314-77-8 |
Source


|
| Record name | DRAZIDOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W193003XW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)

![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)


![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)
![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)

![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)
